molecular formula C8H6O B14169389 Phenyl ketene CAS No. 3496-32-0

Phenyl ketene

Cat. No.: B14169389
CAS No.: 3496-32-0
M. Wt: 118.13 g/mol
InChI Key: RZGZTQYTDRQOEY-UHFFFAOYSA-N
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Description

Historical Context and Genesis of Ketene (B1206846) Chemistry

The field of ketene chemistry owes its origin to the pioneering work of German chemist Hermann Staudinger, who would later receive the Nobel Prize in Chemistry in 1953 for his work on macromolecules. msu.eduwikipedia.org In 1905, while working at the University of Strasbourg, Staudinger successfully synthesized and characterized the first ketene, diphenylketene (B1584428). advancedsciencenews.comacs.org This discovery marked the introduction of a new and highly reactive class of organic compounds. ebsco.comadvancedsciencenews.com

Staudinger's initial research was inspired by the discovery of other reactive organic intermediates, such as the triphenylmethyl radical by Moses Gomberg in 1900. wikipedia.org He systematically investigated the properties and reactions of ketenes, culminating in his influential book, Die Ketene, published in 1912. msu.eduacs.orgebsco.com This work laid the essential groundwork for the entire field, establishing the fundamental reactivity patterns that continue to be exploited by chemists today. msu.edu Although Staudinger's later work shifted towards polymer science, his initial discoveries in ketene chemistry are recognized as a landmark achievement, introducing one of the last major functional groups to be reported in organic chemistry. advancedsciencenews.com

Table 1: Key Milestones in Early Ketene Chemistry

Year Milestone Researcher(s) Significance
1905 First synthesis and characterization of a ketene (diphenylketene). advancedsciencenews.combaranlab.org Hermann Staudinger Officially established the existence of the ketene functional group. advancedsciencenews.comadvancedsciencenews.com
1907-1908 Synthesis and structural discussion of the parent ketene (ethenone). baranlab.org Wilsmore, Stewart, Staudinger, Klever Expanded understanding beyond substituted ketenes to the simplest member of the class. baranlab.org
1912 Publication of Die Ketene. msu.eduacs.orgebsco.com Hermann Staudinger The first comprehensive monograph on ketene chemistry, solidifying it as a distinct field of study. msu.eduacs.org

| 1919 | Discovery of the Staudinger reaction. wikipedia.org | Hermann Staudinger, J. Meyer | Introduced a key reaction involving an intermediate that would later be applied in various syntheses. wikipedia.org |

Phenyl Ketene as a Foundational Reactive Intermediate

This compound is a quintessential example of a reactive intermediate—a short-lived, high-energy molecule that is typically generated in situ for immediate consumption in a subsequent reaction. wikipedia.orglumenlearning.com Its high reactivity stems from the cumulated double bonds (C=C=O), which make the central carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles and unsaturated systems. wikipedia.org

The reactivity of this compound can be broadly categorized into two main pathways:

Acylation Reactions: this compound is a potent acylating agent. wikipedia.org It reacts readily with nucleophiles to form derivatives of phenylacetic acid. These reactions are fundamental in organic synthesis for building molecular complexity.

With alcohols , it forms phenylacetate (B1230308) esters. wikipedia.org

With amines , it yields phenylacetamides. wikipedia.org

With water , it hydrolyzes to form phenylacetic acid. wikipedia.org

Cycloaddition Reactions: Perhaps the most significant aspect of this compound's reactivity is its participation in cycloaddition reactions, particularly thermal [2+2] cycloadditions. libretexts.orgorganicreactions.org Unlike typical alkenes, which often require photochemical conditions for [2+2] additions, ketenes readily undergo these reactions under thermal conditions. libretexts.orgyoutube.com This unique reactivity allows for the efficient construction of four-membered rings.

Staudinger Synthesis: The reaction of a ketene (like this compound) with an imine to form a β-lactam (a four-membered cyclic amide) is a cornerstone of this chemistry, known as the Staudinger synthesis. wikipedia.org This reaction became historically important for its application in the synthesis of early β-lactam antibiotics. vedantu.com

Reactions with Alkenes: this compound reacts with alkenes to produce cyclobutanones. acs.org

The utility of this compound as a reactive intermediate is defined by its ability to be generated and trapped efficiently, providing access to complex molecular architectures that would be difficult to synthesize through other means. nih.govresearchgate.net

Table 2: Fundamental Reactions of this compound

Reactant Type Functional Group Product Type General Reaction
Nucleophile Alcohol (R-OH) Ester Ph-CH=C=O + R-OH → Ph-CH₂-COOR
Nucleophile Amine (R-NH₂) Amide Ph-CH=C=O + R-NH₂ → Ph-CH₂-CONHR
Unsaturated System Imine (R₂C=NR') β-Lactam [2+2] Cycloaddition

| Unsaturated System | Alkene (R₂C=CR₂) | Cyclobutanone (B123998) | [2+2] Cycloaddition |

Scope and Significance of Contemporary this compound Research

While the fundamental reactivity of this compound was established a century ago, research into its synthetic applications continues to evolve and expand. Modern organic synthesis leverages this compound and its derivatives in sophisticated ways, particularly in the realms of asymmetric synthesis and the construction of complex natural products. nih.govnih.gov

A primary focus of contemporary research is the development of catalytic, asymmetric cycloadditions. organicreactions.org By using chiral catalysts, such as Lewis acids or bases, chemists can control the stereochemical outcome of the [2+2] and [4+2] cycloaddition reactions of ketenes. organicreactions.org This allows for the enantioselective synthesis of valuable chiral building blocks, including β-lactones and β-lactams, which are core structures in many pharmaceuticals. organicreactions.org

Furthermore, the controlled generation and intramolecular trapping of ketene intermediates is a powerful strategy in the total synthesis of complex natural products. nih.gov This methodology is particularly effective for the construction of medium-sized and large-ring systems, which are often challenging to form using traditional cyclization methods. nih.gov The high reactivity of the ketene is harnessed to drive ring-closure reactions that might otherwise be unfavorable. nih.gov The continued discovery of new ketene precursors and catalytic systems ensures that this compound and related intermediates will remain powerful tools for addressing modern synthetic challenges in medicine and materials science. advancedsciencenews.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3496-32-0

Molecular Formula

C8H6O

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C8H6O/c9-7-6-8-4-2-1-3-5-8/h1-6H

InChI Key

RZGZTQYTDRQOEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C=O

Origin of Product

United States

Synthetic Methodologies for Phenyl Ketene and Analogues

Dehalogenation Approaches

Dehalogenation methods involve the removal of two halogen atoms from a suitable precursor, typically an α-haloacyl halide, to form the characteristic ketene (B1206846) double bond system.

The traditional and original method for preparing phenylketene involves the dehalogenation of α-chloro(phenyl)acetyl chloride using zinc. thieme-connect.de This reaction, first demonstrated by Staudinger, is typically performed by treating the acyl chloride with activated zinc dust in a solvent like diethyl ether. thieme-connect.decam.ac.uk The zinc undergoes oxidative addition to the carbon-halogen bond, leading to the elimination of zinc chloride and the formation of phenylketene. researchgate.netwikipedia.org

The generated phenylketene is often identified by its characteristic color and can be trapped by nucleophiles. For instance, reacting the in situ generated phenylketene with aniline (B41778) yields N,2-diphenylacetamide. thieme-connect.de A significant side reaction in this process is the dimerization of phenylketene, which can lead to the formation of a β-lactone dimer and, upon rearrangement, the enol of 2,4-diphenylcyclobutane-1,3-dione. thieme-connect.de

Table 1: Zinc-Mediated Dehalogenation of α-Haloacyl Halides

Precursor Reagent Product Key Findings Reference(s)
α-Chloro(phenyl)acetyl chloride Zinc (Zn) Phenylketene Original method for phenylketene synthesis. Product is highly reactive and often trapped in situ. Dimerization is a common side reaction. thieme-connect.de
α-Bromo acyl bromides Zinc (Zn) Monoalkyl ketenes Staudinger reported this route, but batch-mode yields were often low due to polymerization. cam.ac.uk

To overcome the challenges of side reactions like polymerization and dimerization associated with batch synthesis, continuous flow methods have been developed for the generation of reactive ketenes. cam.ac.uk This technique offers improved control over reaction conditions, such as temperature and residence time, and allows for the generation of ketenes in dilute solutions, minimizing self-reaction. nih.gov

In a typical setup, a solution of an α-haloacyl halide (e.g., α-bromo or α-chloro phenylacetyl chloride) in a solvent like THF or ethyl acetate (B1210297) is passed through a column packed with activated zinc dust. cam.ac.ukrsc.orgrsc.org The stable generation of the ketene can be monitored using in-line IR spectroscopy, which detects the characteristic ketene stretching band around 2111 cm⁻¹ for phenylketene. cam.ac.uk The resulting ketene solution can be directly used in subsequent reactions. For example, it can be reacted with imines to synthesize β-lactams in good yields, often within minutes at room temperature. cam.ac.uk This base-free method avoids the formation of ammonium (B1175870) salt byproducts that occur when using tertiary amines for dehydrohalogenation. cam.ac.uknih.gov

Table 2: Continuous Flow vs. Batch Synthesis of Phenylketene

Parameter Batch Synthesis Continuous Flow Synthesis Reference(s)
Control Limited control over concentration and temperature gradients. Precise control over residence time, temperature, and concentration. cam.ac.uknih.gov
Side Reactions Prone to dimerization and polymerization, leading to low yields. Minimized side reactions due to high dilution and short residence times. cam.ac.uk
Byproducts Can generate salt byproducts if bases are used. Base-free zinc-mediated method avoids salt formation. cam.ac.uknih.gov
Yields Often very low for reactive ketenes. Quantitative generation of ketene can be achieved. cam.ac.uk
Monitoring Difficult to monitor reactive intermediates in real-time. In-line IR allows for real-time monitoring of ketene formation. cam.ac.uk

Thermal and Pyrolytic Generation

High-temperature reactions, including pyrolysis and thermolysis, provide another route to phenylketene by inducing the fragmentation of suitable precursors.

The thermal decomposition of phenylacetic acid using a toluene-carrier technique at temperatures between 587°C and 722°C has been shown to produce phenylketene, along with other products like carbon dioxide, carbon monoxide, and dibenzyl. researchgate.net The pyrolysis of phenyl-substituted ketene ethylene (B1197577) acetals at high temperatures can also lead to fragmentation products, including diphenylketene (B1584428), which is thought to form via a diphenylcarbene intermediate. researchgate.net These methods generally require high energy input and may produce a complex mixture of products.

Flash vacuum thermolysis (FVT) is a powerful technique for generating highly reactive species in the gas phase at low pressure, which are then often isolated and characterized at low temperatures (matrix isolation). mdpi.comwikipedia.orgepa.gov

Derivatives of Meldrum's acid are excellent precursors for generating a variety of ketenes via FVT. josorge.comrsc.org Specifically, FVT of 5-phenyl-Meldrum's acid produces both carboxy(phenyl)ketene and phenylketene. josorge.com It is proposed that these two products arise from the fragmentation of the enol and keto tautomers of the precursor, respectively. The initially formed carboxy(phenyl)ketene can undergo thermal decarboxylation at higher FVT temperatures (around 700°C) to yield phenylketene as the major product. josorge.com

Similarly, FVT of 4-hydroxy-1,3-oxazin-6-ones can generate phenylketene. josorge.com The thermolysis proceeds through multiple tautomeric intermediates. One pathway leads to carboxy(phenyl)ketene, which then decarboxylates to phenylketene at elevated temperatures. Another tautomer can fragment directly to form phenylketene and benzoyl isocyanate as a minor product. josorge.com

Table 3: FVT Generation of Phenylketene

Precursor FVT Temperature Key Intermediates/Products Observations Reference(s)
5-Phenyl-Meldrum's Acid ~700-800°C Carboxy(phenyl)ketene, Phenylketene At 700°C, carboxy(phenyl)ketene and phenylketene are in equal intensity. At higher temperatures, phenylketene is the major product. josorge.com
4-Hydroxy-1,3-oxazin-6-one High Temp. Carboxy(phenyl)ketene, Phenylketene, Benzoyl isocyanate Phenylketene is formed via two pathways: decarboxylation of carboxy(phenyl)ketene and direct fragmentation of a tautomer. josorge.com

Photochemical Routes

Photochemical methods offer a clean and efficient way to generate ketenes under mild conditions, often with specialized equipment. nih.gov A primary photochemical route to phenylketene is the Wolff rearrangement of α-diazoketones. nih.govwikipedia.org

Photolysis of phenyldiazoacetate produces a clean solution of phenylketene. nih.gov This method is particularly advantageous as it can be used to generate a dilute solution of the ketene over an extended period, which helps to suppress unwanted side reactions such as dimerization. nih.gov The reaction involves the light-induced extrusion of nitrogen gas from the α-diazoketone, leading to the formation of a carbene intermediate, which then rearranges to the ketene. This technique has been developed to prepare monoarylketenes as usable reagents with significant lifetimes in solution. thieme-connect.de

Wolff Rearrangement of α-Diazo Ketones

The Wolff rearrangement is a cornerstone reaction in organic chemistry for the synthesis of ketenes from α-diazocarbonyl compounds. wikipedia.orgslideshare.net This reaction involves the conversion of an α-diazo ketone into a ketene through the elimination of dinitrogen (N₂) and a concurrent 1,2-rearrangement. wikipedia.orgslideshare.net The starting material, an α-diazo ketone such as 2-diazo-1-phenylethanone (α-diazoacetophenone), can be subjected to thermal, photochemical, or metal-catalyzed conditions to induce the rearrangement and form phenyl ketene. wikipedia.orgyoutube.comorganic-chemistry.org

The mechanism of the Wolff rearrangement has been a subject of considerable study and can proceed through two competing pathways: a concerted mechanism, where the loss of nitrogen and the alkyl shift occur simultaneously, or a stepwise pathway involving the formation of a reactive carbene intermediate. slideshare.netresearchgate.net The prevailing pathway can be influenced by the reaction conditions and the structure of the diazo compound. organic-chemistry.orgtuni.fi For instance, photolysis often favors the formation of a carbene intermediate. libretexts.org The generated this compound is a versatile intermediate that can be trapped by various nucleophiles, such as water, alcohols, or amines, to produce carboxylic acid derivatives, or it can undergo [2+2] cycloaddition reactions. wikipedia.org

Table 1: Conditions for Wolff Rearrangement to Generate this compound

MethodConditions/CatalystKey FeaturesReference
ThermalHeating, typically between room temperature and 750 °C (in gas phase pyrolysis).Can lead to competing side reactions at higher temperatures. organic-chemistry.org organic-chemistry.org
PhotochemicalUV light (photolysis), visible light.Often preferred for its milder conditions. organic-chemistry.org Can proceed via a carbene intermediate. libretexts.org youtube.comorganic-chemistry.org
Metal-CatalyzedSilver(I) salts (e.g., Ag₂O), Rhodium(I) catalysts, Gold(I) catalysts.Allows for significantly lower reaction temperatures. wikipedia.orgyoutube.comnih.gov The choice of metal can be critical to the reaction's success. wikipedia.org wikipedia.orgyoutube.comnih.gov

Photolysis of Precursors to this compound

Photochemical methods provide a clean and efficient route for generating this compound under mild conditions. nih.gov Photolysis is a key technique for inducing the Wolff rearrangement of α-diazo ketones, as mentioned previously. nih.govwikipedia.org Irradiation of α-diazoacetophenone with UV light leads to the extrusion of nitrogen gas and the formation of this compound. nih.govyoutube.com This photochemical generation is highly effective and has been used to prepare solutions of this compound for spectroscopic study and synthetic applications. thieme-connect.de

Beyond diazo compounds, other precursors can also be photolyzed to yield ketenes. For example, the photolysis of phenanthrene-based cyclobutanones has been shown to generate dithis compound, demonstrating that cyclic ketones can serve as photochemical sources for ketenes. researchgate.netacs.org Time-resolved infrared (TRIR) spectroscopy has been instrumental in studying these reactions, confirming the formation of the ketene intermediate, which is identifiable by its characteristic IR absorption band around 2125-2128 cm⁻¹. nih.govresearchgate.net While effective for ketene formation, photolysis of the precursor can sometimes lead to subsequent photodecomposition of the generated ketene itself, particularly in concentrated solutions. orgchemres.org

Table 2: Photochemical Precursors for this compound Generation

Precursor TypeSpecific ExamplePhotolysis ConditionsReference
α-Diazo Ketone2-Diazo-1-phenylethanoneUV irradiation, Laser flash photolysis nih.govresearchgate.net
Cyclic KetonePhenanthrene-cyclobutanoneUV irradiation (e.g., 250 nm, 350 nm) researchgate.net

In Situ Generation Strategies

Given the high reactivity of monosubstituted ketenes like this compound, methods that generate the ketene in situ for immediate reaction with a substrate are synthetically powerful. nih.gov These strategies avoid the need to isolate the unstable ketene, thereby preventing its decomposition or dimerization. thieme-connect.deorganic-chemistry.org

Acid Chloride and Tertiary Amine Base Systems

A widely used and practical method for the in situ generation of this compound is the dehydrohalogenation of phenylacetyl chloride using a tertiary amine base. nih.govthieme-connect.de In this approach, a non-nucleophilic amine, such as triethylamine (B128534) or a more hindered base like diisopropylethylamine (Hünig's base), abstracts a proton from the α-carbon of the acid chloride, leading to the elimination of hydrogen chloride and the formation of this compound. nih.govresearchgate.netuc.pt The ketene is then immediately trapped by a co-reactant present in the mixture, such as an imine in the Staudinger synthesis of β-lactams. thieme-connect.deresearchgate.net

The choice of base and solvent is critical to the success of the reaction, as the amine hydrochloride salt formed as a byproduct can sometimes interfere with the reaction. nih.gov The reaction is typically carried out at low temperatures to control the reactivity of the generated ketene. researchgate.net

Table 3: Common Systems for In Situ this compound Generation

Acid ChlorideTertiary Amine BaseTypical SolventReference
Phenylacetyl chlorideTriethylamineEther, Benzene uc.ptdcu.ie
Phenylacetyl chlorideDiisopropylethylamine (Hünig's base)CH₂Cl₂ researchgate.net
Phenylacetyl chloride1,8-Bis(dimethylamino)naphthalene (Proton Sponge)- nih.govthieme-connect.de

Other Catalytic and Non-Catalytic Approaches

Beyond the straightforward use of stoichiometric tertiary amines, more sophisticated catalytic strategies have been developed for the in situ generation of this compound. One such method is "shuttle deprotonation," where a catalytic amount of a strong kinetic base, like the cinchona alkaloid derivative benzoylquinine (BQ), dehydrohalogenates the acid chloride. nih.gov The proton is then transferred to a stoichiometric, non-nucleophilic thermodynamic base, such as proton sponge or sodium hydride, which acts as a proton sink. nih.govdcu.ie This approach is particularly valuable in asymmetric catalysis, where the chiral base can both generate the ketene and control the stereochemistry of the subsequent reaction. nih.gov Kinetic studies suggest that the rate-determining step in these reactions is often the deprotonation of the acid chloride to form the ketene. researchgate.net

Other catalytic systems for generating ketenes in situ involve transition metals. rsc.org Rhodium, cobalt, and palladium complexes have been used to catalyze the carbonylation of carbene precursors (derived from diazo compounds or N-tosylhydrazones) to form ketenes under mild conditions. rsc.orgrsc.orgwikipedia.org While not starting from an acid chloride, these methods represent an alternative catalytic route to generate ketenes in situ for immediate use in subsequent transformations like the synthesis of esters, amides, and β-lactams. rsc.orgwikipedia.org

Elucidation of Phenyl Ketene Reaction Mechanisms

Nucleophilic Addition Pathways

The electrophilic nature of the carbonyl carbon in phenylketene makes it susceptible to attack by a wide range of nucleophiles. nih.govopenstax.org These reactions generally proceed through a tetrahedral intermediate, which then leads to the final addition product. libretexts.org The specific pathway and intermediates can vary depending on the nucleophile and reaction conditions.

The hydration of phenylketene in aqueous solutions has been shown to proceed via a transient acid enol intermediate. researchgate.netacs.org Upon flash photolysis of a suitable precursor in water, the formation of phenylketene is followed by a rapid reaction with water. researchgate.netcdnsciencepub.com This process involves an initial increase in UV absorption at approximately 280 nm, which is attributed to the formation of the acid enol, followed by a subsequent decay as the enol tautomerizes to the more stable phenylacetic acid. researchgate.net

In a study comparing the hydration of pyridylketenes and phenylketene, similar behavior was observed. For phenylketene in water, the rate constants for the formation and decay of the acid enol intermediate were determined to be 3.3 × 10⁴ s⁻¹ and 4.3 × 10³ s⁻¹, respectively. researchgate.net When the reaction was conducted in a mixed solvent of 75% H₂O/25% CH₃CN, both processes were slowed, allowing for better resolution of the growth and decay of the intermediate, with rate constants of 5.9 × 10³ s⁻¹ and 2.4 × 10³ s⁻¹, respectively. researchgate.net

Table 1: Rate Constants for the Hydration of Phenylketene

SolventProcessRate Constant (s⁻¹)Reference
H₂OFormation of Acid Enol3.3 × 10⁴ researchgate.net
H₂ODecay of Acid Enol4.3 × 10³ researchgate.net
75% H₂O / 25% CH₃CNFormation of Acid Enol5.9 × 10³ researchgate.net
75% H₂O / 25% CH₃CNDecay of Acid Enol2.4 × 10³ researchgate.net

The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ketene (B1206846), leading to the formation of the transient acid enol. This enol then rapidly tautomerizes to the final carboxylic acid product. libretexts.orglibretexts.org

The reaction of phenylketene with alcohols, known as alcoholysis, results in the formation of phenylacetate (B1230308) esters. This reaction is of significant interest, particularly in the context of asymmetric synthesis, where chiral catalysts are employed to achieve stereoselective ester formation. nih.gov The mechanism of alcoholysis is analogous to hydration, involving the nucleophilic attack of the alcohol on the ketene's carbonyl carbon. thieme-connect.de

In catalyzed systems, particularly with chiral amines, it is proposed that a complex forms between the catalyst and the ketene. nih.gov This complex, often a chiral ammonium (B1175870) zwitterionic ketene enolate, is the key reactive intermediate that dictates the stereochemical outcome of the alcoholysis. nih.gov The alcohol then attacks this activated intermediate to yield the ester product.

Aminolysis, the reaction of phenylketene with ammonia (B1221849) or primary and secondary amines, is a facile process that leads to the formation of the corresponding amides. nih.govorgchemres.orglibretexts.org The high reactivity of ketenes makes this a synthetically useful method for amide synthesis. masterorganicchemistry.comlibretexts.org The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ketene. commonorganicchemistry.com

Similar to hydration, studies on the reaction of pyridylketenes with amines have shown the formation of intermediate amide enols. researchgate.net It is plausible that the aminolysis of phenylketene also proceeds through a similar intermediate, which then tautomerizes to the stable amide. The reaction of diphenylketene (B1584428) with ammonia and morpholine (B109124) has been shown to produce amide products, supporting a direct nucleophilic attack mechanism. careerchem.com

Phenylketene and other arylketenes react rapidly and reversibly with tertiary amines in solvents like acetonitrile (B52724) to form observable zwitterionic intermediates. acs.org These zwitterions are formed by the nucleophilic attack of the tertiary amine on the central carbonyl carbon of the ketene. acs.orgacs.org

These zwitterionic adducts are often transient but can be long-lived in certain cases, such as with the use of quinuclidine. acs.org The formation of these zwitterions is a key step in the catalysis of various reactions involving ketenes, including stereoselective additions. nih.govacs.org The zwitterionic intermediates can subsequently undergo further reactions, such as amine-catalyzed dealkylation, to form N,N-disubstituted amides. acs.org For instance, the reaction with N-methyldialkylamines shows a preference for the loss of a methyl group. acs.org

Cycloaddition Reactions

Phenylketene is a versatile substrate for cycloaddition reactions, readily participating in [2+2] and [4+2] cycloadditions to form four-, five-, and six-membered ring systems. orgchemres.orgrsc.org These reactions are fundamental in synthetic organic chemistry for the construction of cyclic scaffolds.

The [2+2] cycloaddition of phenylketene with various unsaturated partners, such as alkenes and imines, is a well-established method for the synthesis of four-membered rings like cyclobutanones and β-lactams. nih.govorgchemres.orgsemanticscholar.org These reactions are generally considered to be concerted processes. pku.edu.cn

The reaction of phenylketene with alkenes can sometimes be inefficient, leading to low yields of the cyclobutanone (B123998) product. For example, the cycloaddition of phenylketene with cyclopentadiene (B3395910) was reported to give the adduct in only 26% yield. nih.gov To improve the efficiency and scope of these reactions, Lewis acid-promoted [2+2] cycloadditions have been developed. nih.gov This method involves the in situ generation of the ketene in the presence of a Lewis acid, which activates the ketene towards cycloaddition. nih.gov This approach helps to minimize side reactions like ketene dimerization. nih.gov

Similarly, (chlorocarbonyl)phenyl ketene, a stable derivative, undergoes [2+2] cycloaddition reactions. orgchemres.org The reaction of phenylketene with imines, known as the Staudinger β-lactam synthesis, is a classic example of a [2+2] cycloaddition that produces β-lactams, which are core structures in many antibiotic drugs. nih.govrsc.org

Table 2: Examples of Phenylketene [2+2] Cycloaddition Reactions

Reactant 1Reactant 2Product TypeCatalyst/ConditionsReference
PhenylketeneCyclopentadieneCyclobutanoneUncatalyzed nih.gov
PhenylketeneAlkeneCyclobutanoneLewis Acid nih.gov
PhenylketeneImineβ-Lactam- nih.govrsc.org
(Chlorocarbonyl)this compoundSchiff bases1,3-Oxazine-4-oneHigh Temperature semanticscholar.org

The regioselectivity of intramolecular [2+2] cycloadditions of ene-ketenes has been studied using DFT calculations, which indicate that the reaction proceeds through a concerted mechanism. pku.edu.cn The stereoselectivity of these reactions can often be controlled, especially in asymmetric variants using chiral catalysts. nih.gov

[4+2] Cycloadditions

This compound can also participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, where it acts as a dienophile. sigmaaldrich.comwikipedia.org In these reactions, the 4π-electron system of a conjugated diene reacts with the 2π-electron system of the ketene to form a six-membered ring. sigmaaldrich.comorganic-chemistry.org The reaction is typically facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.org this compound has been observed to undergo [4+2] cycloaddition with thioketones, where the thioketone acts as the diene component, leading to the formation of a six-membered heterocyclic product. uzh.ch

Regio- and Stereoselectivity in Cycloadditions

The regioselectivity and stereoselectivity of this compound cycloadditions are governed by a combination of electronic and steric factors. In the Staudinger reaction with imines, the relative orientation of the substituents in the transition state of the ring-closing step determines the cis/trans stereochemistry of the resulting β-lactam. arkat-usa.orgrsc.org As mentioned, electron-donating and -withdrawing groups on both reactants play a crucial role in directing the stereochemical outcome. organic-chemistry.org

In [2+2] cycloadditions with alkenes, the regioselectivity can often be understood by considering the stability of the potential zwitterionic or diradical intermediates. For intramolecular cycloadditions of ene-ketenes, the formation of either a fused or bridged ring system depends on the substitution pattern of the alkene, which influences the relative stability of carbocation-like transition states. pku.edu.cn

In [4+2] cycloadditions, the regioselectivity is predicted by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.com The reaction proceeds in a way that maximizes the overlap between the largest coefficients of the interacting orbitals. numberanalytics.com The stereoselectivity of Diels-Alder reactions often favors the endo product due to secondary orbital interactions in the transition state. units.it

Table 2: Controlling Factors in this compound Cycloadditions

Reaction Type Key Controlling Factors Resulting Selectivity
[2+2] with Imines (Staudinger) Electronic nature of substituents, Imine geometry (E/Z) wikipedia.orgorganic-chemistry.org cis/trans Stereoselectivity wikipedia.org
[2+2] with Olefins Lewis acid catalysis, Alkene substitution nih.govpku.edu.cn Regioselectivity (fused vs. bridged in intramolecular cases) pku.edu.cn

Radical and Carbene-Mediated Transformations

Beyond cycloadditions, this compound can be involved in reactions mediated by radical and carbene species.

Information regarding the direct reaction of this compound with phenyl radicals is not extensively detailed in the provided search results. However, the broader context of radical reactions involving ketenes suggests that such a reaction would likely proceed via addition of the phenyl radical to the ketene system. Cobalt(II)-porphyrin complexes can catalyze the formation of ketenes from carbene radicals, which are generated from precursors like diazo compounds. researchgate.net These ketenes can then be trapped by various nucleophiles. researchgate.net This indicates that ketenes are reactive towards radical species, and a phenyl radical could potentially add to either the carbon-carbon or carbon-oxygen double bond of this compound.

Interplay with Carbene Intermediates

This compound shares a close and dynamic relationship with carbene intermediates. This interplay is most prominently observed in the Wolff rearrangement, a classic method for ketene synthesis, and in reactions where carbenes and ketenes coexist and compete for substrates.

The Wolff rearrangement of α-diazocarbonyl compounds to form ketenes can proceed through either a concerted mechanism or a stepwise pathway involving a carbene intermediate. organic-chemistry.orgwikipedia.org For α-diazoketones, the loss of nitrogen gas can lead to the formation of a highly reactive α-ketocarbene. This carbene then undergoes a 1,2-rearrangement to yield the corresponding ketene. organic-chemistry.org The nature of the substituent (R group) significantly influences the reaction pathway and product distribution. organic-chemistry.org When the migrating group is a phenyl group, as in the rearrangement of α-diazoacetophenone, the rearrangement to this compound is the primary pathway. organic-chemistry.orgegyankosh.ac.in In contrast, a methyl group exhibits a greater tendency for insertion side reactions. organic-chemistry.org

The conditions of the Wolff rearrangement (thermal, photochemical, or metal-catalyzed) also dictate the degree of concertedness and the migratory aptitude of the substituents. organic-chemistry.org For instance, in the photolysis of 2-diazo-1,3-dicarbonyl compounds, the methyl group is favored for rearrangement, whereas under thermal conditions, the phenyl substituent migrates preferentially. organic-chemistry.org Theoretical studies on the Wolff rearrangement of α-diazoacetophenone, comparing carbonyl-14C and phenyl-1-14C labeling, support a two-step mechanism involving a carbene intermediate over a concerted process. researchgate.net

A direct example of the interplay between a carbene and a ketene can be seen in the reaction of azibenzil with phenyl thiophen-2-yl thioketone. In this reaction, the carbene formed from azibenzil can either react directly with the thioketone to form a thiocarbonyl ylide or undergo a Wolff rearrangement to produce diphenylketene. uzh.ch This newly formed diphenylketene then participates in a [2+2] cycloaddition with the thioketone. uzh.ch This competition highlights the dual reactivity of the carbene precursor, leading to different product scaffolds from a single reaction mixture.

Similarly, the thermal reaction of 2-diazo-1,3-diphenylpropane-1,3-dione with a cycloaliphatic thioketone demonstrates this dual pathway. The initially formed dibenzoylcarbene can react to form a thiocarbonyl ylide, or it can rearrange into benzoyl this compound. uzh.ch This ketene then undergoes a [4+2]-cycloaddition with the thioketone, showcasing a scenario where the in-situ generated this compound derivative is trapped by another reactive species present in the medium. uzh.ch

Table 1: Influence of Conditions on Migratory Aptitude in Wolff Rearrangement This table summarizes the preferential migration of substituents during the Wolff Rearrangement under different reaction conditions.

Precursor Condition Preferred Migrating Group Reference
2-Diazo-1,3-dicarbonyl compound Photolysis Methyl organic-chemistry.org
2-Diazo-1,3-dicarbonyl compound Thermolysis Phenyl organic-chemistry.org
α-Diazoacetophenone General Phenyl organic-chemistry.org

Metal-Mediated and Catalyzed Reactions

Transition metals play a crucial role in modulating the reactivity of this compound and its precursors, enabling a diverse array of transformations that are often difficult to achieve under thermal or photochemical conditions. These metals can coordinate to the ketene or its carbene precursor, influencing the reaction's chemo-, regio-, and stereoselectivity.

Palladium catalysis is a powerful tool for C-C and C-heteroatom bond formation. While direct palladium-catalyzed insertion reactions of isolated this compound are not extensively documented, palladium catalysts are instrumental in reactions where this compound can be considered a transient intermediate or a synthon. For example, palladium-catalyzed α-arylation of amides with aryl halides is a well-established process. lookchem.commolaid.com These reactions often proceed via the formation of a palladium enolate intermediate from the corresponding amide. Given that this compound reacts readily with amines to form N-substituted phenylacetamides, it serves as a direct precursor to the substrates used in these palladium-catalyzed coupling reactions.

The general mechanism for such cross-coupling reactions involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination to the amide (or its corresponding enolate) and subsequent reductive elimination to form the α-aryl amide and regenerate the Pd(0) catalyst. The efficiency and scope of these reactions are highly dependent on the choice of ligands and bases. organic-chemistry.orgrsc.orgrsc.org

Rhodium catalysts have demonstrated unique efficacy in promoting the coupling of phenyl ketenes with alkynes, with the reaction outcome being highly dependent on the substitution pattern of the ketene. nih.govnih.gov Wilkinson's catalyst, RhCl(PPh₃)₃, has been identified as a particularly effective catalyst for these transformations. nih.gov

In the case of alkyl phenyl ketenes, a rhodium-catalyzed linear codimerization with internal alkynes occurs, yielding dienones with high stereoselectivity. nih.gov For instance, the reaction of ethyl this compound with 3-hexyne (B1328910) in the presence of RhCl(PPh₃)₃ produces (2Z,5E)-5-ethyl-3-phenylocta-2,5-dien-4-one in high yield. nih.gov However, this reaction is less effective with terminal alkynes, which tend to form vinylidene-rhodium species, leading to low yields of the desired dienone and multiple byproducts. mdpi.com

Conversely, when diaryl ketenes are used under the same catalytic conditions, the reaction with internal alkynes proceeds via an unusual cycloaddition pathway to furnish highly substituted furans. nih.govnih.gov The divergent reactivity is attributed to the different coordination modes of the ketenes to the rhodium center, which in turn directs the subsequent reaction cascade through distinct rhodacyclic intermediates. mdpi.com

Table 2: Rhodium-Catalyzed Reactions of Phenyl Ketenes with Alkynes This table highlights the different products obtained from the reaction of substituted phenyl ketenes with alkynes, catalyzed by RhCl(PPh₃)₃.

This compound Reactant Alkyne Reactant Product Type Reference
Alkyl this compound Internal Alkyne Dienone nih.gov
Diaryl Ketene Internal Alkyne Furan (B31954) nih.gov
Alkyl this compound Terminal Alkyne Low yield of dienone, byproducts mdpi.com

Catalytic Asymmetric Reactions

The development of catalytic asymmetric reactions involving ketenes represents a significant advancement in stereoselective synthesis. nih.gov this compound and its derivatives are excellent substrates for such transformations, which typically rely on chiral catalysts to induce enantioselectivity. nih.gov The electrophilic nature of the ketene's central carbon atom makes it susceptible to attack by nucleophiles, often facilitated by a chiral catalyst, to form a chiral zwitterionic enolate intermediate. nih.gov This intermediate is central to many asymmetric ketene reactions. nih.gov

One of the earliest examples was reported by Pracejus in 1960, who used chiral trialkylamines, specifically O-acetylquinine, to catalyze the methanolysis of phenylmethylketene, achieving a notable 74% enantiomeric excess (ee) of the resulting α-phenylpropionate ester. nih.govresearchgate.netmdpi.com This pioneering work established the utility of cinchona alkaloids as organocatalysts for ketene reactions. nih.gov These alkaloids and their derivatives remain among the most popular and effective catalysts for asymmetric ketene transformations. nih.govthieme-connect.dethieme-connect.de

More recently, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have emerged as powerful catalysts for the asymmetric synthesis of β-lactams via [2+2] cycloaddition. psu.edu For example, the reaction between an unsymmetrical ketene and a tosylimine in the presence of a catalytic amount of a planar-chiral DMAP derivative can produce the corresponding β-lactam with high diastereoselectivity and enantioselectivity (e.g., 98% ee). psu.edu These catalysts function by activating the ketene through the formation of a chiral acylammonium intermediate, which then reacts with the electrophile.

The field has expanded to include a wide range of catalytic asymmetric reactions, such as alcoholysis, aminolysis, α-halogenations, and various cycloadditions, providing access to a diverse array of chiral building blocks, including β-, γ-, and δ-lactones and β- and γ-lactams. nih.govresearchgate.netrsc.orgfrontiersin.org

Table 3: Examples of Catalytic Asymmetric Reactions of this compound Derivatives This table provides a selection of asymmetric reactions involving this compound derivatives, highlighting the catalyst used and the stereochemical outcome.

Reaction Type Ketene Reactant Nucleophile/Electrophile Catalyst Product Enantiomeric Excess (ee) Reference
Alcoholysis Phenylmethylketene Methanol (B129727) O-Acetylquinine Methyl α-phenylpropionate 74% nih.govresearchgate.net
[2+2] Cycloaddition Unsymmetrical Ketene Tosylimine Planar-chiral DMAP derivative β-Lactam 98% psu.edu

Computational and Theoretical Investigations of Phenyl Ketene

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of phenyl ketene's electronic structure and the nature of its chemical bonds. researchoutreach.orgwikipedia.orgnih.gov These methods, rooted in solving the Schrödinger equation for a given molecular system, provide a theoretical framework for understanding the distribution of electrons and the resulting molecular properties. researchoutreach.orgwikipedia.orgnih.gov

HeI photoelectron spectroscopy, complemented by theoretical calculations, has been utilized to probe the electronic structure of both monophenylketene and diphenylketene (B1584428). rsc.org Analysis of the photoelectron spectra provides valuable information about the energies of the molecular orbitals. While detailed ab initio studies in this specific area were noted as somewhat limited in earlier work, the available data offers a foundational understanding of the electronic makeup of phenyl ketene (B1206846). rsc.org

The electronic structure of a molecule is fundamentally described by its N-electron wave function, which is constructed from one-electron wave functions known as orbitals. researchoutreach.org Quantum chemical methods aim to approximate this wave function to calculate various molecular properties. researchoutreach.orgwikipedia.org For this compound, these calculations help to characterize the π-system of the phenyl ring and its interaction with the cumene (B47948) functionality of the ketene group.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the mechanisms of chemical reactions involving complex molecules like this compound. sumitomo-chem.co.jpdergipark.org.trrsc.org DFT methods are particularly well-suited for investigating reaction pathways by calculating the potential energy surface and identifying key stationary points such as reactants, products, intermediates, and transition states. sumitomo-chem.co.jpdergipark.org.tr

Several key reactions of this compound and its derivatives have been scrutinized using DFT calculations:

Wolff Rearrangement: The formation of this compound from α-diazocarbonyl compounds via the Wolff rearrangement has been a subject of theoretical investigation. DFT calculations have been employed to elucidate whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a carbene intermediate. researchgate.net Studies on related diazocarbonyl compounds suggest that the mechanism can be influenced by the nature of the substituents. researchgate.net For instance, with alkyl and aryl substitutions, a concerted mechanism is often slightly favored. researchgate.net

[2+2] Cycloadditions: The participation of ketenes in [2+2] cycloaddition reactions is a well-known aspect of their chemistry. DFT calculations have been used to explore the mechanisms of these reactions, including those involving this compound derivatives. researchgate.netresearchgate.net For example, the reaction of (chlorocarbonyl)aryl ketenes with various reactants has been studied to understand the formation of four-membered rings. orgchemres.org

Hydration of this compound: The reaction of this compound with water is a fundamental process leading to the formation of phenylacetic acid. DFT studies have been instrumental in understanding the mechanism of this reaction. acs.orgnih.gov These calculations can help to distinguish between different possible pathways, such as direct nucleophilic attack by water or a general base-catalyzed mechanism. acs.org A study on the hydration of phenylketene revealed a complex kinetic profile, where the initial hydration to form an enol intermediate is followed by ketonization. nih.gov

Activation Energy Barriers and Transition State Analysis

A critical aspect of understanding reaction mechanisms is the characterization of activation energy barriers (Ea) and the geometry of transition states (TS). dominican.eduresearchgate.net DFT calculations are widely used to compute these parameters, providing quantitative insights into reaction kinetics. dergipark.org.trdominican.edunih.gov

ReactionComputational MethodCalculated Activation Energy (kcal/mol)Reference
Wolff Rearrangement (general)DFTVaries with substituent researchgate.net
Decomposition of Phenoxyl RadicalDFT (B3LYP/6-31G*)56.6 dominican.edu
Decomposition of Phenoxyl RadicalAb initio (G2M/MP2)52.2 dominican.edu
Hydration of PhenylketeneNot specifiedNot specified nih.gov

This table presents a selection of calculated activation energies for reactions relevant to this compound chemistry. The values can vary depending on the specific model chemistry used.

For the Wolff rearrangement, the activation barrier is influenced by the migrating group. researchgate.net In the case of the hydration of this compound, transition state analysis helps to elucidate the role of water molecules and other catalysts in the reaction. researchgate.net The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes that occur during the reaction. researchgate.net For instance, in a concerted reaction, a single transition state connects reactants and products, whereas a stepwise reaction involves one or more intermediates, each with its own transition state for its formation and subsequent reaction.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital methods are a class of quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. dtic.mil These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, offer a high level of theoretical rigor for studying molecular properties. dtic.milosti.gov

While DFT has become more common for studying large systems and reaction pathways, ab initio methods are often used to obtain highly accurate benchmark data for smaller molecules or to validate the results of DFT calculations. dominican.edu For this compound, ab initio calculations have been used to investigate its properties, although detailed studies are not as prevalent in the literature as DFT studies. rsc.orgresearchgate.net

For example, ab initio calculations at the MP2/aug-cc-pVTZ level have been performed to study the stable conformers of this compound. researchgate.net Such calculations provide reliable information on the geometry and relative energies of different conformations.

Conformational Analysis and Rotational Barriers

The phenyl group in this compound can rotate relative to the ketene moiety, leading to different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them. orgoreview.commaricopa.edu

Computational studies have been performed to investigate the conformational landscape of this compound. researchgate.net These studies typically involve calculating the potential energy surface as a function of the dihedral angle that describes the rotation of the phenyl group.

A study on the rotational barriers of this compound, along with phenyl isocyanate and phenyl azide, used ab initio calculations at the MP2/aug-cc-pVTZ level to analyze the stable conformers. researchgate.net For comparison, a study on phenyl-substituted urea (B33335) derivatives using B3LYP and MP2 methods predicted a rotational barrier for the phenyl group of 2.4 kcal/mol at the MP2 level. nih.gov

MoleculeMethodRotational Barrier (kcal/mol)Reference
Phenylurea (Phenyl group rotation)MP2/aug-cc-pVDZ2.4 nih.gov
Propene (Methyl group rotation)-~2 msu.edu
1,2-Difluoroethane-~6 msu.edu
Formamide (NH2-CHO bond rotation)->18 msu.edu

This table provides examples of calculated rotational barriers for various molecules to provide context for the values expected for this compound.

The rotational barrier provides information about the flexibility of the molecule and the ease with which it can interconvert between different conformations at a given temperature. maricopa.edu

Electron Localization Function (ELF) Quantum Topological Analysis

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry that provides a chemically intuitive way to visualize and analyze chemical bonding. wikipedia.orgjussieu.fr ELF is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org High ELF values typically correspond to regions of space occupied by core electrons, covalent bonds, and lone pairs. wikipedia.orgtaylorandfrancis.com

A topological analysis of the ELF partitions the molecular space into basins of attractors, which correspond to these chemical features. ehu.eus This allows for a quantitative analysis of the electronic structure.

In the context of this compound, an ELF analysis was used to study the progress of the reaction of methanol (B129727) with methyl this compound. ehu.eus This type of analysis can reveal the changes in bonding that occur during a chemical reaction, such as the formation and breaking of bonds. By examining the ELF, researchers can gain a deeper understanding of the electronic rearrangements that drive the reaction mechanism.

Spectroscopic Characterization and Detection Strategies for Phenyl Ketene

Infrared (IR) Spectroscopy for Ketenyl Absorption

Infrared (IR) spectroscopy is a primary tool for the identification of ketenes, which exhibit a strong and characteristic absorption band for the asymmetric stretching vibration of the C=C=O group. cdnsciencepub.comresearchgate.net This absorption typically appears in the region of 2100–2150 cm⁻¹. cdnsciencepub.com

For phenyl ketene (B1206846), this characteristic ketenyl absorption is a key spectroscopic signature. For instance, pyridylketenes, which are structurally related to phenyl ketene, show intense IR absorption bands between 2125 and 2128 cm⁻¹. researchgate.net Theoretical calculations of the IR spectra of various substituted ketenes, including those with phenyl groups, have shown good agreement with experimental data, typically within a ±10 cm⁻¹ deviation. cdnsciencepub.comresearchgate.net The intensity and precise frequency of this band can be influenced by substituents on the phenyl ring. cdnsciencepub.comresearchgate.net For example, electron-donating groups may shift the frequency compared to electron-withdrawing groups.

A study on the carbonylation of ethyl 2-diazo-2-phenylacetate using a cobalt carbonyl complex successfully detected the formation of a ketene intermediate via IR spectroscopy. researchgate.net The progress of the reaction and the subsequent conversion of the ketene to an amide were monitored over time using this technique. researchgate.net

Table 1: Characteristic IR Absorption Frequencies for Ketenes

Compound/Class Vibrational Mode Typical Absorption Range (cm⁻¹)
General KetenesAsymmetric C=C=O Stretch2100 - 2150
PyridylketenesKetenyl Absorption2125 - 2128 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring the kinetics of reactions involving this compound. acs.orgnih.govresearchgate.net Due to its conjugated system, this compound and its reaction intermediates often exhibit distinct UV-Vis absorption spectra, allowing for real-time tracking of their formation and decay. researchgate.netscispace.com

In the hydration of this compound, for example, an initial increase in UV absorption at 280 nm is observed, followed by a decay. researchgate.net This behavior is attributed to the formation and subsequent decay of an acid enol intermediate. researchgate.net The rates of these processes can be determined by fitting the time-dependent absorption data to a biexponential function. researchgate.net

The use of UV-Vis spectroscopy is not limited to hydration reactions. It has been employed to monitor the photoinitiated decomposition of diazocompounds to form ketenes. acs.org While many diazoketones absorb in the UV region, some, particularly aryl methyl diazoketones, show absorption in the visible range (410–500 nm), enabling the use of visible light sources for the reaction. acs.org

The development of hybrid instruments, such as a microwave reactor combined with a UV/Vis spectrometer, shows promise for online monitoring of rapid, microwave-assisted reactions that produce ketenes. researchgate.net

Table 2: UV-Vis Absorption Data for this compound Hydration

Solvent Observed Process Wavelength (nm) Rate Constant (s⁻¹)
WaterFormation of Intermediate2803.3 x 10⁴ researchgate.net
WaterDecay of Intermediate2804.3 x 10³ researchgate.net
75% H₂O / 25% CH₃CNFormation of IntermediateNot Specified5.9 x 10³ researchgate.net
75% H₂O / 25% CH₃CNDecay of IntermediateNot Specified2.4 x 10³ researchgate.net

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structure of this compound and its derivatives through fragmentation analysis. whitman.edu Due to the high reactivity of this compound, its direct detection by MS is often challenging. researchgate.net Therefore, it is commonly trapped with a nucleophile, such as benzylamine, to form a more stable N-benzylacetamide derivative, which can then be analyzed by MS. acs.orgchemrxiv.orgnih.gov

High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the trapped ketene product. acs.org In studies involving isotopically labeled precursors, such as those used to investigate ketene formation from cannabinoid acetates, HRMS can unambiguously identify the resulting labeled N-benzylacetamide. acs.org

The fragmentation patterns observed in the mass spectra of compounds related to this compound can provide structural insights. For instance, in the mass spectra of 1,3-diketones, the loss of ketene is a characteristic fragmentation pathway. core.ac.uk Aromatic compounds often show a prominent molecular ion peak due to the stability of the phenyl group. whitman.edu The fragmentation of substituted phenyl compounds can result in the formation of a tropylium (B1234903) cation at m/z 91 or a phenyl cation at m/z 77. gatech.edu

Table 3: Common Mass Spectrometry Fragments for Phenyl-Containing Compounds

m/z Fragment Ion Interpretation
77[C₆H₅]⁺Phenyl cation gatech.edu
91[C₇H₇]⁺Tropylium cation gatech.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the products formed from reactions of this compound. While direct NMR observation of the highly reactive this compound is generally not feasible, ¹H and ¹³C NMR are essential for characterizing the stable adducts it forms. clockss.orgut.ac.irrsc.org

For instance, in the reaction of this compound with imines to form β-lactams, ¹H NMR spectroscopy is used to identify the characteristic signals of the β-lactam ring protons. rsc.org Similarly, the reaction of (chlorocarbonyl)this compound with carbonyl compounds to yield 5-phenyl-1,3-dioxane-4,6-dione derivatives is confirmed by both IR and NMR spectroscopic data. orgchemres.org

The use of isotopically labeled precursors can enhance the utility of NMR in identifying ketene-derived products. For example, when an isotopically labeled acetate (B1210297) is used to generate ketene, the resulting trapped product, N-benzylacetamide, exhibits a characteristic splitting pattern in the ¹³C NMR spectrum, confirming the origin of the ketene. acs.org

In Situ Spectroscopic Monitoring Techniques

Given the transient nature of this compound, in situ spectroscopic techniques are crucial for observing its formation and subsequent reactions in real-time. nih.govhep.com.cnnih.gov These methods allow for the monitoring of reaction kinetics and the identification of short-lived intermediates.

Time-resolved reflection-absorption infrared spectroscopy (RAIRS) has been used to monitor the reaction of atomic oxygen with phenyl-substituted alkyne self-assembled monolayers. uchicago.edu This technique confirmed the formation of a stabilized ketene intermediate on the surface. uchicago.edu

In situ Fourier transform infrared (FTIR) spectroscopy is another powerful tool for monitoring reactions involving ketenes. It allows for the tracking of characteristic vibrational bands of both reactants and products over time. nih.gov The combination of in situ IR and UV-Vis spectroscopy can provide a more complete picture of the reaction mechanism.

The development of advanced in situ techniques, such as those combining a reactor with a spectrometer, enables the study of reactions under various conditions, including high temperature and pressure. researchgate.nethep.com.cn

Challenges in Spectroscopic Identification of Highly Reactive this compound

The spectroscopic identification of this compound is fraught with challenges due to its high reactivity and short lifetime under typical laboratory conditions. researchgate.netacs.orgchemrxiv.orgnih.gov This inherent instability makes it difficult to isolate and characterize as an intact molecule. nih.gov

A primary challenge is that this compound readily reacts with nucleophiles, including water, alcohols, and amines, making its direct observation in solution difficult. researchgate.net This high reactivity necessitates the use of trapping agents to convert it into a more stable, analyzable derivative. acs.orgchemrxiv.orgnih.gov However, the use of trapping agents can be complicated by the fact that they may not be entirely selective for the ketene, potentially reacting with other species in the mixture. acs.orgchemrxiv.org

Another challenge is that the spectroscopic signals of this compound can be weak or overlap with those of other components in the reaction mixture. whitman.edu This is particularly true in complex reaction environments. Furthermore, the conditions required to generate this compound, such as high temperatures or photolysis, can also lead to the formation of byproducts that interfere with its spectroscopic detection.

Advanced Applications of Phenyl Ketene in Complex Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of phenyl ketene (B1206846) has been extensively harnessed to create diverse nitrogen-bearing cyclic structures, which are core motifs in many biologically active compounds.

The synthesis of pyridinone rings, key components in medicinal chemistry, can be efficiently achieved using phenyl ketene derivatives. A notable method involves the reaction of (chlorocarbonyl)this compound with enaminones. This condensation reaction, typically conducted in boiling toluene (B28343), provides a rapid and convenient route to 4-hydroxy-3,4,6-trisubstituted-2(1H)-pyridinones. frontiersin.orgnih.gov The process is a one-step procedure that yields substituted 5-acyl-4-hydroxy-2-(1H)-pyridinone derivatives in good to excellent yields. researchgate.net The mechanism involves the initial reaction of the enaminone with the ketene, leading to a cyclized intermediate that subsequently arranges into the stable pyridinone structure. researchgate.net

Another approach involves the hetero-Diels-Alder cycloaddition of 1,3-diazabutadienes with this compound, which results in the formation of pyrimidin-6-one derivatives in high yields. researchgate.net The regioselectivity of these [4+2] cycloaddition reactions is a key feature, providing a controlled pathway to specifically substituted pyridone systems. researchgate.net

A summary of representative syntheses of pyridinone derivatives is presented below:

Reactant 1Reactant 2Product TypeKey FeaturesReference
(Chlorocarbonyl)this compoundEnaminones (from 1,3-diketones)5-Acyl-4-hydroxy-2-(1H)-pyridinonesOne-step procedure in boiling toluene; good to excellent yields. frontiersin.orgnih.govresearchgate.net
This compound1-Aryl-4-dimethylamino-2-phenyl-1,3-diazabutadienesPyrimidin-6-one derivatives[4+2] Diels-Alder cycloaddition; high yields. researchgate.net

This compound is instrumental in synthesizing 1,3-oxazin-6-one derivatives. A common method involves the condensation of (chlorocarbonyl)this compound with N-unsubstituted amides. researchgate.net This reaction, when performed in a boiling solvent like toluene or xylene, yields 2,5-disubstituted 4-hydroxy-1,3-oxazin-6-ones efficiently. semanticscholar.org The process is believed to proceed through the replacement of the chlorine atom on the ketene by the amide, followed by a rapid ring closure. researchgate.net This one-pot procedure offers a significant advantage over multi-step synthetic routes. semanticscholar.org

The reaction of (chlorocarbonyl)this compound with N-monosubstituted amides in the presence of triethylamine (B128534) can also generate 1,3-oxazinium olates. orgchemres.org Furthermore, flash vacuum thermolysis (FVT) of 4-hydroxy-1,3-oxazin-6-ones, prepared from (chlorocarbonyl)this compound and amides, can lead to the formation of carboxy(phenyl)ketene through thermal fragmentation. josorge.com

Key reactions for the synthesis of oxazinone systems are summarized in the table below:

Reactant 1Reactant 2Product TypeConditionsReference
(Chlorocarbonyl)this compoundN-unsubstituted amides (e.g., benzamide, acetamide)2,5-Disubstituted 4-hydroxy-1,3-oxazin-6-onesReflux in toluene or xylene researchgate.netsemanticscholar.org
(Chlorocarbonyl)this compoundN-monosubstituted amides1,3-Oxazinium olatesPresence of triethylamine orgchemres.org
(Chlorocarbonyl)this compoundBenzhydroxamic acid derivativesIsoxazolone derivativesOne-step procedure, high yields researchgate.net

This compound derivatives are effective reagents for constructing fused pyrazole (B372694) systems. The addition of (chlorocarbonyl)this compound to 5-alkylpyrazol-3(4H)-ones leads to the formation of 3-hydroxypyrazolo[1,2-a]pyrazole-dione or pyrazolo[1,2-a]pyrazole-trione derivatives. publish.csiro.aupublish.csiro.au The reaction proceeds through an unstable mesoionic pyrazolo[1,2-a]pyrazol-4-ium-5-olate intermediate, which undergoes intermolecular hydrogen exchange to yield the final product. publish.csiro.aupublish.csiro.augrafiati.com This specific 1,2-bisnucleophilic cycloaddition occurs under mild conditions and provides the fused heterocyclic products in good to excellent yields. publish.csiro.au

The synthesis of triazole derivatives using this compound often involves cycloaddition reactions with diazo compounds or their precursors. While direct reactions between this compound and diazo compounds can be complex, related methodologies achieve the synthesis of the triazole core. For instance, the reaction of diazo compounds with imines can lead to 1,2,3-triazole derivatives. uzh.ch More complex, multi-component reactions can also yield triazoles; for example, a base-mediated reaction of diazo oxindoles with oxazol-5-(4H)-ones affords 3-(1H-1,2,4-triazol-1-yl)indolin-2-ones. mdpi.com Aza-Wolff rearrangement of N-fluoroalkylated 1,2,3-triazoles can produce ketenimines, which are aza-analogues of ketenes, highlighting the close chemical relationship between these compound classes. rsc.org

Examples of the synthesis of pyrazolo[1,2-a]pyrazole-diones are provided below:

Reactant 1Reactant 2ProductKey Mechanism StepReference
(Chlorocarbonyl)this compound5-Alkylpyrazol-3(4H)-ones3-Hydroxypyrazolo[1,2-a]pyrazole-dione derivativesFormation of a mesoionic intermediate followed by hydrogen exchange. publish.csiro.aupublish.csiro.augrafiati.comgrafiati.com

The synthesis of β-lactams, the core structural unit of penicillin and cephalosporin (B10832234) antibiotics, is one of the most significant applications of ketene chemistry. researchgate.netwikipedia.org The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a foundational method for creating the four-membered β-lactam ring. researchgate.netwikipedia.org Discovered by Hermann Staudinger in 1907, this reaction involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. researchgate.netrsc.org This intermediate then undergoes a conrotatory ring closure to yield the β-lactam. researchgate.netnih.gov

The stereochemistry of the final product (cis or trans) is influenced by several factors, including the substituents on both the ketene and the imine, as well as the potential for isomerization of the imine within the zwitterionic intermediate. wikipedia.orgnih.govorganic-chemistry.org For instance, ketenes with electron-donating groups tend to produce cis-β-lactams, whereas those with electron-withdrawing groups favor the formation of trans isomers. wikipedia.org The versatility of the Staudinger reaction allows for the synthesis of a wide variety of functionally and stereochemically diverse β-lactam analogues, which is crucial for developing new antibiotics and other medicinally important compounds. researchgate.netnih.gov

A summary of the Staudinger β-Lactam Synthesis is presented below:

Reaction TypeReactantsProductMechanismReference
Staudinger SynthesisThis compound + Imineβ-Lactam (Azetidin-2-one)[2+2] cycloaddition via a zwitterionic intermediate. researchgate.netwikipedia.orgnih.gov

Synthesis of Oxygen-Containing Heterocycles

This compound is also a key precursor for the synthesis of heterocycles containing oxygen, most notably β-lactones, which are valuable synthetic intermediates.

β-Lactones (2-oxetanones) are four-membered cyclic esters that can be synthesized through the [2+2] cycloaddition of a ketene with an aldehyde or ketone. clockss.orgrroij.com This reaction is a powerful tool for constructing these strained rings, which can serve as precursors to other complex molecules. The cycloaddition can be catalyzed by Lewis acids or chiral N-heterocyclic carbenes (NHCs), the latter allowing for highly enantioselective syntheses. clockss.orgorganic-chemistry.org

The reaction of this compound with aldehydes, for example, can be catalyzed to produce highly substituted β-lactones with excellent enantioselectivity. organic-chemistry.org The mechanism of Lewis base-catalyzed β-lactone formation is proposed to proceed through either a concerted asynchronous [2+2] cycloaddition or a stepwise aldol-lactonization process. rsc.org The versatility of this method allows for the creation of β-lactones with multiple stereocenters, which have been utilized as intermediates in the total synthesis of natural products and as inhibitors for enzymes like fatty acid synthase. clockss.orgremspec.com For instance, a two-step process involving the asymmetric dimerization of ketenes followed by hydrogenation has been developed to produce cis-substituted-β-lactones. remspec.comcapes.gov.br

Key synthetic routes to β-lactones using ketenes are outlined below:

ReactionReactantsCatalyst/ConditionsProduct FeatureReference
[2+2] CycloadditionThis compound + Aldehyde/KetoneLewis Acid or Chiral NHCHighly substituted, often enantioselective β-lactones. clockss.orgorganic-chemistry.org
Ketene Dimerization/HydrogenationAcid Chlorides (ketene precursors)Asymmetric catalyst (e.g., Calter's catalyst) then H₂Optically active cis-substituted-β-lactones. remspec.comcapes.gov.br
Formal [2+2] CycloadditionKetene + ChloralQuinidineEnantioselective synthesis via a C(1)-ammonium enolate intermediate. rsc.org

Furan (B31954) Derivatives

The synthesis of furan derivatives can be achieved through the reaction of this compound and its analogues with various substrates. A notable method involves the rhodium-catalyzed cycloaddition of diaryl ketenes with internal alkynes. nih.govnih.gov This transformation provides a direct route to highly substituted furans.

The proposed mechanism for this rhodium-catalyzed reaction suggests an unusual pathway that is highly dependent on the structure of the starting ketene. nih.gov Unlike alkyl phenyl ketenes which coordinate to the rhodium center through their C=C bond, diaryl ketenes are thought to coordinate through their C=O bond. nih.govmdpi.com This initial coordination is followed by an oxidative cyclization with the alkyne to form an oxametallacycle intermediate. nih.govmdpi.com Subsequent β-hydrogen elimination and insertion of an allenyl group, followed by reductive elimination and isomerization, yield the final furan product. nih.govresearchgate.net The choice of catalyst is crucial, with Wilkinson's catalyst, RhCl(PPh₃)₃, being effective for this transformation. nih.gov

Table 1: Rhodium-Catalyzed Synthesis of Furans from Diaryl Ketenes and Alkynes nih.gov

Diaryl Ketene Alkyne Catalyst (mol%) Product Yield (%)
Dithis compound 4-Octyne RhCl(PPh₃)₃ (5.0) 2,3-Dipropyl-4,5-diphenylfuran 75
Dithis compound 1-Phenyl-1-propyne RhCl(PPh₃)₃ (5.0) 3-Methyl-2,4,5-triphenylfuran 82
Di(p-tolyl)ketene 4-Octyne RhCl(PPh₃)₃ (5.0) 2,3-Dipropyl-4,5-di(p-tolyl)furan 78

This table summarizes the yields of furan derivatives obtained through the rhodium-catalyzed reaction of various diaryl ketenes and internal alkynes.

Chromenone and Thiochromenone Derivatives

The synthesis of chromenones, a class of oxygen-containing heterocycles, can be accomplished through various synthetic routes. While direct cycloaddition of this compound is not extensively documented for this purpose, related ketene derivatives and precursors have been employed. For instance, ketene N,S-acetals have been used in cascade reactions to build the chromenone skeleton.

The synthesis of thiochromenones, the sulfur analogues of chromenones, can be approached through methods like the Willgerodt-Kindler reaction. nih.govwikipedia.orgunacademy.comorganic-chemistry.org This reaction typically converts aryl alkyl ketones into the corresponding thioamides using elemental sulfur and an amine, which can then be cyclized to form thiochromenones. wikipedia.orgorganic-chemistry.orgresearchgate.net Phenylacetic acid, a direct precursor to this compound, has been used in related condensations. For example, condensation reactions of 2-aminothiophenol (B119425) with various aldehydes or carboxylic acids are established methods for synthesizing benzothiazoles, which are structurally related to thiochromenones. ijpsr.comtaylorandfrancis.com This suggests the potential for this compound or its precursors to participate in similar condensations with appropriate thiophenol derivatives to construct the thiochromenone core.

Stereoselective and Enantioselective Transformations

The planar and reactive nature of this compound makes it an excellent substrate for stereoselective and enantioselective reactions, allowing for the construction of chiral molecules with high precision.

Catalytic Asymmetric Additions

Catalytic asymmetric additions of nucleophiles to this compound provide a powerful method for generating chiral carboxylic acid derivatives. nih.gov These reactions often rely on the formation of a zwitterionic ketene enolate intermediate through the addition of a chiral nucleophilic catalyst. nih.gov The subsequent protonation of this enolate by a proton source occurs enantioselectively, directed by the chiral catalyst. nih.govacademie-sciences.fr

Pioneering work by Pracejus demonstrated the use of cinchona alkaloids as catalysts for the addition of alcohols to phenylmethylketene, achieving significant enantiomeric excess (ee). nih.gov More contemporary methods have expanded on this concept, utilizing planar-chiral catalysts such as azaferrocenes for the addition of alcohols to a range of phenyl ketenes. researchgate.net These reactions produce optically active arylpropionic esters, which are valuable intermediates in medicinal chemistry. researchgate.net

The scope of nucleophiles is not limited to alcohols. Chiral amides can be synthesized through the enantioselective addition of amines to ketenes generated in situ from α-diazoketones, catalyzed by chiral phosphoric acids. chemrxiv.org In this case, the phosphoric acid is believed to not only catalyze the addition but also control the enantioselective proton transfer to the resulting aminoenol intermediate. chemrxiv.org

Table 2: Catalytic Asymmetric Addition of Nucleophiles to Phenyl Ketenes nih.govchemrxiv.org

This compound Derivative Nucleophile Chiral Catalyst Product Type Enantiomeric Excess (ee)
Phenylmethylketene Methanol (B129727) Acetylquinine α-Phenylpropionate ester up to 74%
Phenylmethylketene Aniline (B41778) Chiral Phosphoric Acid α-Phenylpropionamide up to 75%
Phenyl ethyl ketene Benzyl (B1604629) alcohol Planar-chiral azaferrocene α-Phenylbutyrate ester 91%

This table showcases examples of catalytic asymmetric additions to this compound derivatives, highlighting the catalysts used and the enantioselectivities achieved.

Control of Stereoselectivity in Cycloadditions

[2+2] cycloaddition reactions involving this compound are a cornerstone for the synthesis of four-membered rings like β-lactams and cyclobutanones. researchgate.netnih.gov Controlling the stereoselectivity of these reactions is of paramount importance. The use of Lewis acids has been shown to significantly influence the diastereoselectivity of ketene-alkene cycloadditions. researchgate.netnih.gov

In thermal cycloadditions of aryl/alkyl ketenes, the diastereomer with the larger group in the endo position is typically favored. nih.gov However, the use of a Lewis acid like ethylaluminum dichloride (EtAlCl₂) can reverse this selectivity, favoring the formation of the opposite diastereomer. nih.gov This reversal is attributed to the Lewis acid coordinating to the ketene, which alters the transition state geometry and favors the approach of the alkene from the side of the phenyl group. researchgate.net This methodology allows for increased reactivity and improved diastereoselectivity, even with unactivated alkenes. nih.gov

Chiral auxiliaries attached to one of the reacting partners are another powerful tool for controlling stereochemistry in cycloadditions. springerprofessional.de For instance, in the Staudinger reaction (the [2+2] cycloaddition of a ketene and an imine), a chiral auxiliary on the imine can direct the approach of the ketene, leading to the formation of β-lactams with high diastereoselectivity. nih.gov Furthermore, the development of chiral nucleophilic catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine, has enabled enantioselective Staudinger reactions, providing a catalytic route to optically active β-lactams. nih.gov

Table 3: Diastereoselectivity in this compound [2+2] Cycloadditions with Indene nih.gov

Ketene Conditions Major Diastereomer Diastereomeric Ratio (dr)
Phenyl ethyl ketene Thermal endo-Ethyl 2:1
Phenyl ethyl ketene EtAlCl₂ exo-Ethyl 18:1

This table illustrates the effect of a Lewis acid on the diastereoselectivity of the [2+2] cycloaddition between phenyl ethyl ketene and indene.

Functionalization Reactions at the α-Carbon

The α-carbon of this compound is nucleophilic in nature when the ketene is converted into an enolate, making it susceptible to reaction with electrophiles. This reactivity allows for the direct introduction of various functional groups at this position.

α-Halogenation (e.g., α-Fluorination)

The catalytic, enantioselective α-halogenation of this compound derivatives provides a direct route to chiral α-halocarbonyl compounds, which are valuable synthetic building blocks. acs.orgnih.gov In particular, α-fluorination has received significant attention due to the unique properties that fluorine imparts to organic molecules. nih.govescholarship.org

A successful strategy for the enantioselective α-fluorination of aryl alkyl ketenes involves the use of a planar-chiral nucleophilic catalyst, such as a derivative of 4-(dimethylamino)pyridine (PPY*), in the presence of an electrophilic fluorine source like N-fluorodibenzenesulfonimide (NFSI). acs.orgnih.govnih.govcaltech.edumit.edu The proposed mechanism involves the addition of the chiral catalyst to the ketene, forming a chiral enolate intermediate. acs.orgnih.gov This enolate then reacts with NFSI in the stereochemistry-determining step to furnish an α-fluorinated N-acylpyridinium salt. acs.orgnih.gov A crucial component of this catalytic cycle is the addition of a phenoxide, which displaces the product from the catalyst, allowing for catalyst turnover. acs.orgnih.govnih.govcaltech.edumit.edu This method provides access to tertiary α-fluoroesters with high yields and excellent enantioselectivities. acs.orgnih.gov

Table 4: Catalytic Asymmetric α-Fluorination of Phenyl Alkyl Ketenes acs.orgnih.gov

This compound Derivative Catalyst (mol%) Fluorinating Agent Additive Yield (%) Enantiomeric Excess (ee)
Phenyl methyl ketene PPY* (5%) NFSI C₆F₅ONa 85 96%
Phenyl ethyl ketene PPY* (5%) NFSI C₆F₅ONa 91 98%
Phenyl benzyl ketene PPY* (5%) NFSI C₆F₅ONa 90 99%

This table presents data on the enantioselective α-fluorination of various phenyl alkyl ketenes, demonstrating the effectiveness of the PPY catalyst system.*

α-Amination and α-Hydroxylation

The electrophilic nature of the central carbon atom in this compound makes it a valuable substrate for nucleophilic addition reactions, leading to the formation of α-functionalized carboxylic acid derivatives. Among these, α-amination and α-hydroxylation are powerful tools for synthesizing α-amino acids and α-hydroxy acids, which are crucial chiral building blocks in organic synthesis and medicinal chemistry. nih.govnih.gov

Catalytic asymmetric methods have been a primary focus in this area, enabling the production of enantiomerically enriched products. nih.gov The general strategy involves the reaction of this compound, often generated in situ, with a nucleophilic aminating or hydroxylating agent in the presence of a chiral catalyst.

α-Amination

The direct asymmetric α-amination of ketenes provides an efficient route to chiral amides and, subsequently, α-amino acids. chemrxiv.org The reaction typically involves the addition of an amine or an electrophilic nitrogen source to the ketene. researchgate.netresearchgate.net A significant challenge in these reactions is controlling the high reactivity of ketenes to prevent undesired side reactions while achieving high enantioselectivity. chemrxiv.org

One successful approach involves the in situ generation of this compound from α-aryl-α-diazoketones via a Wolff rearrangement, followed by a catalyzed amination. chemrxiv.org Chiral phosphoric acids have been employed as catalysts. These catalysts perform a dual role: they accelerate the capture of the ketene by the amine to form a specific aminoenol intermediate and then facilitate an enantioselective proton transfer to yield the final chiral amide product. chemrxiv.org

Another strategy involves the reaction of ketene silyl (B83357) acetals, which are derivatives of ketenes, with electrophilic aminating agents like hydroxylamines, catalyzed by transition metals such as copper. researchgate.netresearchgate.netdntb.gov.ua

Research Findings on this compound α-Amination

Precursor Aminating Agent Catalyst Product Type Key Finding Reference
α-Aryl-α-diazoketone Amines Chiral Phosphoric Acid Chiral Amide Catalyst controls stereoselectivity by accelerating amine capture and promoting enantioselective proton transfer. chemrxiv.org
Phenylacetate (B1230308) Azodicarboxylates Organocatalysts α-Amino Acid Derivative Direct amination can be achieved using various nitrogen sources. researchgate.netmdpi.com

α-Hydroxylation

The α-hydroxylation of carbonyl compounds is a fundamental transformation for producing α-hydroxy carbonyl derivatives, which are prevalent in many natural products and pharmaceuticals. nih.govresearchgate.net For substrates like this compound, this transformation typically proceeds through an enolate or a related intermediate.

A notable method involves the catalytic, asymmetric reaction of chiral ketene enolates with o-quinones. nih.gov In this process, a Lewis acid, such as trans-(Ph₃P)₂PdCl₂, is used in conjunction with cinchona alkaloid derivatives. The reaction is believed to proceed through a sequential hetero-Diels-Alder/ring-opening pathway to afford highly enantioenriched α-hydroxylated carbonyl derivatives. nih.gov

The Rubottom oxidation provides an alternative, though indirect, route. This reaction involves the oxidation of silyl enol ethers (which can be derived from ketones related to this compound) with peroxyacids to yield α-siloxy carbonyl compounds. wikipedia.orgalfa-chemistry.com Subsequent hydrolysis furnishes the desired α-hydroxy carbonyl product. alfa-chemistry.com While not a direct reaction on this compound itself, it represents a key strategy for the α-hydroxylation of the corresponding carbonyl scaffold. wikipedia.org

Research Findings on this compound α-Hydroxylation

Substrate Type Oxidant Catalyst System Product Type Key Finding Reference
Chiral Ketene Enolate o-Quinones trans-(Ph₃P)₂PdCl₂ / Cinchona Alkaloid α-Hydroxylated Carbonyl Derivative A bifunctional system enables high yield and enantiospecificity through a proposed hetero-Diels-Alder/ring-opening mechanism. nih.gov
Silyl Enol Ether m-CPBA None (Stoichiometric) α-Siloxy Ketone The classic Rubottom oxidation proceeds via a siloxy oxirane intermediate and a subsequent Brook rearrangement. wikipedia.orgalfa-chemistry.com
β-Keto Esters Oxaziridines Chiral Nickel Catalysts α-Hydroxy-β-keto Ester Direct hydroxylation can be achieved without pre-formation of enolates. rsc.org

Applications in Flow Chemistry for Reactive Intermediates

Ketenes are archetypal reactive intermediates; they are high-energy, short-lived, and prone to dimerization or polymerization. cardiff.ac.uk These characteristics make their generation and use in traditional batch processes challenging, often leading to low yields and complex product mixtures. thieme-connect.com Flow chemistry offers a powerful solution to these problems by providing superior control over reaction parameters such as temperature, pressure, and reaction time. cardiff.ac.ukucl.ac.uk The small reactor volumes enhance heat and mass transfer, while the continuous nature of the process allows for the immediate use of the reactive intermediate as it is formed, minimizing degradation and side reactions. cardiff.ac.ukbeilstein-journals.org

This compound, being a highly reactive species, is an ideal candidate for generation and application in continuous flow systems. cam.ac.ukcam.ac.ukresearchgate.net Flow chemistry enables its safe, efficient, and scalable synthesis and subsequent reaction with various trapping agents. ucl.ac.ukcam.ac.uk

Several methods for generating this compound in flow have been developed:

Zinc-Mediated Dehalogenation: A common method involves the dehalogenation of 2-phenyl-2-chloroacetyl chloride using a packed column of activated zinc. thieme-connect.comcam.ac.ukcam.ac.uk A solution of the acyl chloride is passed through the zinc column, generating a stream of this compound in a solvent like diethyl ether or ethyl acetate (B1210297). beilstein-journals.orgcam.ac.uk The output stream containing the ketene can then be directly mixed with a nucleophile, such as an imine, to synthesize β-lactams in a [2+2] cycloaddition reaction. cardiff.ac.ukcam.ac.uk In-line monitoring, for instance with IR spectroscopy, can be used to confirm the clean generation of the ketene. beilstein-journals.org

Thermolysis of Alkoxyalkynes: The thermal decomposition of alkoxyalkynes provides a clean method for generating ketenes, as the only byproduct is a volatile alkene. nih.gov By pumping a solution of the alkoxyalkyne precursor through a heated reactor coil, the ketene is generated and can be immediately trapped by a co-stream of a nucleophile like an amine or an alcohol. nih.gov This method avoids the use of chemical reagents for ketene generation.

The application of flow-generated this compound has been primarily demonstrated in cycloaddition reactions. For example, the reaction with imines to form β-lactams has been extensively studied. cam.ac.ukcam.ac.uk Fine-tuning the flow conditions, such as the concentration and stoichiometry of the reactants, is crucial to suppress the polymerization of the ketene and maximize the yield of the desired cycloadduct. cardiff.ac.uk

Data on this compound Generation and Trapping in Flow

Generation Method Precursor Reagents/Conditions Trapping Agent Product Key Findings Reference(s)
Zinc-Mediated Dehalogenation 2-Phenyl-2-chloroacetyl chloride Zinc-packed column, room temperature Imines β-Lactams High reactivity observed in [2+2] cycloadditions; β-lactams formed in good yields (<10 min residence time). cam.ac.ukcam.ac.uk
Zinc-Mediated Dehalogenation α-Bromo acyl bromides Zinc, co-distillation with THF (batch improvement) Imines β-Lactams Flow conditions prevent polymerization that is problematic in batch. thieme-connect.com

The use of continuous flow processing for reactive intermediates like this compound represents a significant advancement in synthetic organic chemistry, enabling safer and more efficient access to complex molecules. cardiff.ac.ukucl.ac.uk

Future Directions and Emerging Research Avenues in Phenyl Ketene Chemistry

Development of Novel Generation Methods

The transient nature of phenyl ketene (B1206846) necessitates methods that allow for its controlled formation, often in situ, to prevent undesirable side reactions such as dimerization. thieme-connect.de While classical methods like the Wolff rearrangement of α-phenyldiazoacetate and the dehydrochlorination of phenylacetyl chloride remain relevant, contemporary research has focused on milder, more efficient, and catalytically driven approaches. nih.govrsc.org

The Wolff rearrangement, often induced photochemically, is advantageous for producing dilute solutions of phenyl ketene over extended periods, which helps to minimize side reactions. nih.gov Dehydrochlorination of phenylacetyl chloride using tertiary amines is a common and effective method, but can be complicated by reactions between the ketene and the amine catalyst. thieme-connect.demdpi.com

Recent innovations have sought to overcome these limitations. One notable advancement is the "shuttle procedure," which employs a combination of a kinetically efficient but weak base (like triethylamine) and a stoichiometric, strong base (such as sodium hydride with 15-crown-5). thieme-connect.de The shuttle base generates the ketene, and is then regenerated by the stoichiometric base, allowing for the creation of usable this compound solutions at low temperatures (-78 °C). thieme-connect.de Another novel approach involves the electrochemical dehydrohalogenation of 2-phenylacetyl chloride using an electro-generated N-heterocyclic carbene (NHC) as the base, allowing the this compound to be trapped in situ by an imine. mdpi.comresearchgate.net Furthermore, the catalytic carbonylation of carbene precursors using rhodium-based pincer complexes represents a cutting-edge, though still developing, method for ketene synthesis under relatively mild conditions. rsc.org

Table 1: Comparison of this compound Generation Methods

Generation Method Starting Material Key Reagents/Conditions Key Advantages/Features
Wolff Rearrangement α-Phenyldiazoacetate Photolysis or thermolysis Produces clean, dilute solutions; minimizes side reactions. nih.gov
Dehydrochlorination Phenylacetyl chloride Tertiary amines (e.g., triethylamine) Common, effective method for in situ generation. mdpi.com
Shuttle Procedure Phenylacetyl chloride Catalytic triethylamine (B128534), stoichiometric NaH, 15-crown-5 Allows for formation of usable solutions at low temperatures; avoids amine side reactions. thieme-connect.de
Electrochemical Synthesis 2-Phenylacetyl chloride Electro-generated N-heterocyclic carbene (NHC), arylimine Mild conditions; in situ generation and trapping. mdpi.comresearchgate.net
Catalytic Carbonylation N-tosylhydrazone salt (carbene precursor) Rhodium pincer complexes, CO atmosphere Catalytic approach; underdeveloped but promising alternative. rsc.org

Exploration of New Catalytic Systems for Asymmetric Synthesis

The development of catalytic asymmetric reactions involving this compound is a major frontier, enabling the creation of chiral molecules with high stereoselectivity. nih.gov Due to its electrophilic nature, this compound readily reacts with nucleophiles to form zwitterionic enolates, which are key intermediates in many asymmetric transformations. nih.gov Building on early work by Pracejus, who used chiral alkaloids for the asymmetric alcoholysis of ketenes, modern research has introduced a variety of sophisticated catalytic systems. nih.govresearchgate.net

Gregory Fu's research group has developed highly selective planar-chiral ferrocene (B1249389) catalysts. nih.gov These catalysts have proven effective for the asymmetric synthesis of esters and amides from ketenes, showcasing broad utility. nih.gov Another important class of catalysts is derived from cinchona alkaloids, such as benzoylquinine. thieme-connect.depsu.edu These have been successfully employed in enantioselective reactions like the chlorination of this compound generated in situ, achieving high enantiomeric excess (95% ee). thieme-connect.de The mechanism is believed to involve the formation of a ketene/catalyst adduct that directs the approach of the electrophile. thieme-connect.depsu.edu

For cycloaddition reactions, new Lewis acid systems have been explored. For instance, axially chiral Lewis acids derived from 1,1′-binaphthalene-2,2′-diol (BINOL) have been used to catalyze the asymmetric [2+2] cycloaddition of ketene with various aldehydes, producing optically active β-lactones. rsc.org The stereoselectivity of these reactions is highly dependent on the specific structure of the catalyst and the aldehyde substrate. rsc.org More recently, bifunctional catalysts, which possess both Brønsted acid and base sites, are being designed to achieve even greater control over reactivity and stereochemistry in reactions involving ketenes. nih.govfrontiersin.org

Table 2: Modern Catalytic Systems in Asymmetric this compound Reactions

Asymmetric Reaction Catalyst Type Example Catalyst Reported Selectivity
Ester Synthesis (Alcoholysis) Planar-chiral Ferrocene Fu's PPY-type catalyst High ee values reported. nih.gov
α-Chlorination/Esterification Cinchona Alkaloid Benzoylquinine (BQ) Up to 95% ee. thieme-connect.de
[2+2] Cycloaddition with Aldehydes Chiral Lewis Acid Me₃Al complex of BINOL derivative Up to 56% ee. rsc.org
Diastereoselective Esterification Chiral Auxiliary/Base (R)-pantolactone with triethylamine 94% de. sci-hub.se
Amide Synthesis (Aminolysis) Planar-chiral Ferrocene Fu's PPY-type catalyst Effective for sterically hindered ketenes. nih.gov

Deeper Mechanistic Insights through Advanced Computational Methods

Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the complex reaction mechanisms of this compound. arkat-usa.orgresearchgate.netresearchgate.net These theoretical studies provide critical insights into transition state geometries, reaction energetics, and the electronic factors that govern reactivity and selectivity, complementing experimental findings. nih.govnih.govnsf.gov

DFT calculations have been used to model the molecular orbitals of this compound, confirming the electrophilic character of the carbonyl carbon (α-carbon) and the nucleophilic nature of the β-carbon, which explains its reaction patterns. nih.gov For catalytic asymmetric reactions, computational studies have been instrumental in understanding the source of stereocontrol. For example, calculations on the complex formed between benzoylquinine and this compound show that one face of the resulting ketene enolate is sterically shielded by the catalyst, directing the attack of an incoming electrophile to the more accessible face. psu.edu

Mechanistic pathways of cycloaddition reactions have also been a major focus. mdpi.compku.edu.cn DFT studies can distinguish between concerted and stepwise mechanisms and predict the activation barriers for competing reaction channels. pku.edu.cnnih.gov For instance, investigations into the [8+2] cycloadditions of dienylisobenzofurans revealed that the reaction proceeds through an initial [4+2] cycloaddition followed by a rate-determining nih.govarkat-usa.org-vinyl shift, a level of detail difficult to obtain through experimental means alone. pku.edu.cn Similarly, studies on the reaction of free radicals with ketene predict a strong preference for attack at the carbonyl carbon over the terminal carbon, explaining observed product distributions. arkat-usa.org

Table 3: Examples of Computational Studies on this compound Chemistry

Computational Method Reaction Studied Key Mechanistic Insight
DFT (B3LYP) Free radical addition to ketene Showed strong energetic preference for radical attack at the carbonyl carbon versus the terminal carbon. arkat-usa.org
DFT Cinchona alkaloid-catalyzed reactions Modeled the catalyst-ketene complex to explain the origin of enantioselectivity through facial blocking. psu.edu
DFT (ωB97X-D) Higher-order cycloadditions with tropone Characterized ambimodal transition states and a web of pericyclic interconversion pathways. mdpi.com
DFT (B97X-D) Claisen rearrangement cascades Identified rate-determining Claisen rearrangement followed by subsequent reaction cascades. nsf.gov
DFT Internal rotation of phenyl group Calculated potential functions and rotational barriers for the phenyl group in this compound. researchgate.net

Expansion of Synthetic Applications in Complex Molecule Synthesis

The utility of this compound extends far beyond the synthesis of simple heterocycles like β-lactams. Researchers are increasingly harnessing its reactivity to construct more complex molecular frameworks, including those found in natural products and pharmacologically active compounds. mit.edursc.org

A significant area of application is the synthesis of diverse heterocyclic systems. For example, the condensation of (chlorocarbonyl)this compound, a derivative of this compound, with various enaminones provides a direct, one-step procedure to produce substituted 5-acyl-4-hydroxy-2-(1H)-pyridinones. researchgate.net These pyridinone scaffolds are prevalent in medicinal chemistry and exhibit a wide range of biological activities. nih.gov Similarly, reactions with other bis-nucleophiles can lead to the formation of pyranones and other complex heterocyclic structures. dntb.gov.uaresearchgate.net

This compound is also a key building block in the stereoselective synthesis of important chiral molecules. An efficient synthesis of (S)-3-amino-2-phenyl propanoic acid, a valuable β-amino acid, was achieved using the base-catalyzed, diastereoselective addition of (R)-pantolactone to an N-phthalyl protected this compound derivative. sci-hub.se This highlights the power of using chiral auxiliaries to control the stereochemical outcome of additions to this compound. Furthermore, modern catalytic methods are expanding the scope of cycloadditions, such as the palladium-catalyzed [3+2] cycloaddition of this compound with vinylcyclopropanes to afford highly functionalized tetrahydrofurans. scispace.com These applications demonstrate the strategic importance of this compound in providing access to complex molecular diversity from simple starting materials. mdpi.comnih.gov

Table 4: this compound in the Synthesis of Complex Molecules

Target Molecule/Scaffold Reaction Type Involving this compound Synthetic Significance
Substituted 2-Pyridinones Condensation of (chlorocarbonyl)this compound with enaminones Access to pharmacologically relevant heterocyclic cores. researchgate.netnih.gov
(S)-3-Amino-2-phenyl propanoic acid Diastereoselective addition of a chiral alcohol Efficient, highly stereoselective synthesis of a non-proteinogenic β-amino acid. sci-hub.se
Tetrahydrofurans Palladium-catalyzed [3+2] cycloaddition with vinylcyclopropanes Asymmetric synthesis of complex five-membered rings. scispace.com
4-Hydroxy-2-pyrones Transformations from ketene intermediates Construction of natural product scaffolds. mdpi.com
1-Aryl-3,4-diphenyl-2-azetidinones [2+2] cycloaddition with arylimines Synthesis of functionalized β-lactam rings. mdpi.comresearchgate.net

Strategies for Stabilization and Controlled Reactivity

A central challenge in this compound chemistry is managing its high reactivity and inherent instability. thieme-connect.de Unlike more sterically hindered ketenes such as diphenylketene (B1584428), which can be isolated and stored, this compound is prone to rapid degradation and polymerization. nih.gov Consequently, a variety of strategies have been developed to stabilize it or, more commonly, to control its reactivity by maintaining a very low effective concentration during a reaction.

The most prevalent strategy is in situ generation , where this compound is generated in the reaction vessel in the presence of a substrate that can immediately trap it. thieme-connect.demdpi.com This approach is a cornerstone of nearly all modern methods, ensuring that the concentration of free ketene remains low, thus minimizing unwanted side reactions. researchgate.netsci-hub.se This is often combined with the use of low temperatures ; many procedures involving this compound are conducted at temperatures of -78 °C or below to slow the rates of both desired and undesired reactions, enhancing control. nih.govthieme-connect.de

The concentration of the ketene can also be managed through the reaction setup. Using dilute solutions is a simple but effective way to reduce the likelihood of bimolecular decomposition reactions like dimerization. thieme-connect.de More sophisticated methods aim to control the rate of generation. For example, the photochemical Wolff rearrangement can be controlled by the intensity of the light source, allowing for the slow, steady generation of ketene in a dilute solution. nih.gov Similarly, the "shuttle procedure" for dehydrochlorination is designed to generate the ketene irreversibly but under controlled conditions at low temperatures. thieme-connect.de Another technique is the use of reactive probes, where a molecule designed to react selectively with a specific functional group can be used to deliver a ketene moiety in a targeted manner. unimi.it

Table 5: Strategies for the Stabilization and Control of this compound

Strategy Principle Example Application
In situ Generation and Trapping Generate and consume the ketene in the same pot to keep its concentration near zero. Dehydrochlorination of phenylacetyl chloride in the presence of an imine to form a β-lactam. mdpi.com
Low Temperature Slow the rates of all reactions, especially decomposition and polymerization. Asymmetric chlorination using benzoylquinine performed at -78 °C. thieme-connect.de
Dilute Solutions Reduce the frequency of bimolecular collisions that lead to dimerization. Photochemical Wolff rearrangement in hydrocarbon solvents to prepare usable ketene solutions. thieme-connect.de
Controlled Generation Rate Maintain a low, steady-state concentration of the ketene. Slow addition of precursors or controlled photolysis in the Wolff rearrangement. nih.gov
Steric/Electronic Stabilization Modify the ketene structure to reduce reactivity (principle illustrated by other ketenes). Diphenylketene is significantly more stable than phenylketene due to steric shielding. nih.gov

Q & A

Q. What experimental strategies are effective for synthesizing phenyl ketene while minimizing undesired dimerization?

this compound is prone to dimerization, which complicates isolation. To suppress this, use low temperatures (e.g., –78°C) and inert atmospheres. Stabilizing solvents like dichloromethane or THF are recommended. Kinetic control via slow addition of precursors (e.g., acyl chlorides with triethylamine) can also mitigate side reactions. Catalytic systems, such as Ni-based complexes, have shown efficacy in directing reactivity toward cycloadditions rather than dimerization .

Q. How can spectroscopic methods (IR, NMR) reliably characterize this compound and its intermediates?

  • IR Spectroscopy : The ketene C=O stretching vibration appears at ~2100–2150 cm⁻¹, distinct from esters or amides. Confirm the absence of dimer peaks (~1750 cm⁻¹ for cyclobutane derivatives).
  • NMR : The sp-hybridized α-carbon in this compound resonates at δ 90–100 ppm in ^13^C NMR. In ^1^H NMR, vinyl protons adjacent to the ketene group appear as a singlet at δ 3.5–4.5 ppm. Compare with reference data for phenyl-substituted ketenes .

Q. What are standard protocols for quantifying this compound’s reactivity in nucleophilic additions?

Use stopped-flow techniques with UV-Vis monitoring for fast reactions (e.g., with TEMPO radicals). For slower reactions, track progress via GC-MS or in situ FTIR. Calibrate with known rate constants for analogous ketenes (e.g., [dimethyl(phenyl)silyl]ketene) to validate reproducibility .

Advanced Research Questions

Q. How do computational methods resolve contradictions in experimental kinetic data for this compound’s radical reactions?

Discrepancies in radical addition pathways (e.g., TEMPO reactions) can arise from competing transition states. Density functional theory (DFT) at the B3LYP/6-311G** level identifies the most favorable pathways by comparing activation energies for addition at the 1-C vs. 2-C positions. For this compound, the β-silicon effect in silylated analogs stabilizes intermediates, altering reactivity by ~14.7 kcal/mol .

Q. What strategies improve enantioselectivity in this compound’s catalytic [2+2] cycloadditions?

Chiral nucleophilic catalysts (e.g., Cinchona alkaloids) induce asymmetry via hydrogen bonding and steric effects. Optimize solvent polarity (e.g., CH₂Cl₂ vs. toluene) and catalyst loading (5–10 mol%). Monitor ee values via chiral HPLC. For example, diethyl azodicarboxylate with phenyl ethyl ketene achieves 86% ee in aza-β-lactam synthesis .

Q. How can thermal analysis (DSC) elucidate this compound’s stability during polymer modification?

Differential scanning calorimetry (DSC) reveals endothermic ketene formation at ~200°C. Compare normalized heat flow curves to quantify enthalpy changes (ΔH) for ketene generation in chain-extended polymers. Degradation exotherms above 250°C indicate decomposition pathways .

Q. Why do certain substrates inhibit this compound’s cycloaddition in Ni-catalyzed systems?

Steric hindrance from bulky substrates (e.g., 3-hexyne) or competing coordination of the catalyst with ketene dimers can stall reactivity. Pre-activation of the catalyst with phosphine ligands (e.g., PPh₃) or using electron-deficient alkynes enhances selectivity .

Methodological Guidance

Q. Designing reproducible SERS experiments with this compound derivatives: What factors are critical?

  • Substrate Preparation : Use Ag or Au nanoparticles with uniform size distribution (10–50 nm).
  • Data Validation : Employ multivariate analysis (e.g., PCA) to deconvolute overlapping Raman peaks.
  • Control Experiments : Compare spectra with phenyl isocyanide analogs to assign vibrational modes unambiguously .

Q. Addressing data variability in this compound’s radical trapping studies: How to validate mechanistic hypotheses?

Combine kinetic isotope effects (KIEs) with computational transition-state modeling. For example, deuterium labeling at the α-position can distinguish between stepwise and concerted mechanisms. Cross-validate with Eyring plots derived from temperature-dependent rate data .

Q. How to integrate this compound intermediates into nickel-catalyzed C–C bond formation?

Characterize nickel–ketene complexes via X-ray crystallography (ORTEP diagrams at 50% probability level). Reductive cleavage of intermediates generates cyclopentadienes, which can be trapped with alcohols (e.g., EtOH) to form esters. Monitor intermediates using in situ IR spectroscopy .

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